2-Nitrospiro[cyclopropane-1,9'-fluorene]
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Overview
Description
2-Nitrospiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety with a nitro group attached
Preparation Methods
The synthesis of 2-Nitrospiro[cyclopropane-1,9’-fluorene] can be achieved through several methods. One common approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound with a yield of approximately 70% . Another method includes the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane structures .
Chemical Reactions Analysis
2-Nitrospiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Ring-Opening Reactions: The cyclopropane ring can be opened under basic conditions to form enynes, butadienes, or butatrienes.
Common reagents used in these reactions include dimethyloxosulfonium methylide for the Corey–Chaykovsky reaction and bases for ring-opening reactions.
Scientific Research Applications
2-Nitrospiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and other biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitrospiro[cyclopropane-1,9’-fluorene] involves its interaction with molecular targets through its nitro group and spirocyclic structure. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
2-Nitrospiro[cyclopropane-1,9’-fluorene] can be compared to other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] derivatives. These compounds share the spirocyclic motif but differ in their functional groups and biological activities.
Properties
CAS No. |
34163-56-9 |
---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-nitrospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2 |
InChI Key |
UQJXUNBFXGVJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Origin of Product |
United States |
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